molecular formula C18H26N2O3 B14544769 N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide CAS No. 61755-39-3

N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B14544769
CAS No.: 61755-39-3
M. Wt: 318.4 g/mol
InChI Key: IUAATEJSROYWFN-UHFFFAOYSA-N
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Description

N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with both indole and acetamide functional groups, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and acetamide derivatives.

    Functional Group Introduction:

    Coupling Reaction: The final step involves coupling the indole derivative with the acetamide derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)-2-(1H-indol-3-yl)acetamide: Similar structure with a hydroxyethyl side chain.

    N-(5-Hydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide: Similar structure with a single hydroxy group.

    N-(5,6-Dihydroxyheptyl)-2-(1H-indol-3-yl)acetamide: Similar structure without the methyl group.

Uniqueness

N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide is unique due to the presence of both dihydroxy and methyl groups on the heptyl side chain, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

61755-39-3

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

N-(5,6-dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C18H26N2O3/c1-18(2,23)16(21)9-5-6-10-19-17(22)11-13-12-20-15-8-4-3-7-14(13)15/h3-4,7-8,12,16,20-21,23H,5-6,9-11H2,1-2H3,(H,19,22)

InChI Key

IUAATEJSROYWFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CCCCNC(=O)CC1=CNC2=CC=CC=C21)O)O

Origin of Product

United States

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